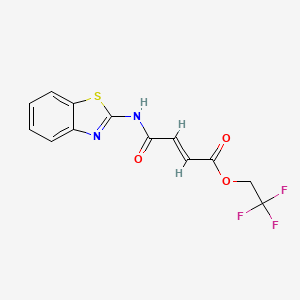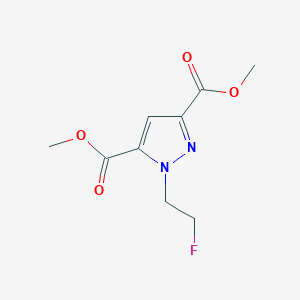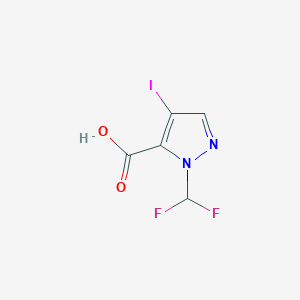
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid: is a chemical compound with the following structure:
CF3CH2C(O)OH
It contains a trifluoropropyl group attached to a pyrazole ring, along with two carboxylic acid functional groups
Preparation Methods
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of common methods:
-
Direct Synthesis
- Trifluoropropionic acid (CF₃CH₂CO₂H) can react with hydrazine (N₂H₄) to form the pyrazole ring.
- The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid.
-
Hydrolysis of an Ester
- An ester derivative of the compound can be hydrolyzed to yield the desired acid.
- For example, the dimethyl ester of this compound can be hydrolyzed to obtain the acid.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactivity
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or hydrazine (N₂H₄).
Major Products
The major products depend on the specific reaction conditions. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction can lead to alcohols.
- Substitution reactions result in modified pyrazole derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-pyrazole-3,5-dicarboxylic acid finds applications in:
Medicinal Chemistry: As a scaffold for designing potential drug candidates.
Materials Science: For functionalized surfaces or coatings.
Organic Synthesis: As a building block in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While there are no direct analogs of this compound, we can compare it to related structures:
3,3,3-Trifluoropropionic Acid: A simpler compound with a similar trifluoropropyl group.
3-Furoic Acid, Dimethyl(3,3,3-trifluoropropyl)silyl Ester: A related derivative with a silicon atom in place of one carboxylic acid group .
Properties
Molecular Formula |
C8H7F3N2O4 |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)pyrazole-3,5-dicarboxylic acid |
InChI |
InChI=1S/C8H7F3N2O4/c9-8(10,11)1-2-13-5(7(16)17)3-4(12-13)6(14)15/h3H,1-2H2,(H,14,15)(H,16,17) |
InChI Key |
JYCNXBFMMVVQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)

![N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
![2-(11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[A]phenanthren-17-YL)-2-oxoethyl methanesulfonate](/img/structure/B10905433.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
![6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B10905445.png)
![4-(3-{[N-ethyl-N'-(3-fluorophenyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B10905454.png)
![N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10905456.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10905461.png)

![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
